molecular formula C18H16O B14306258 Spiro[cyclohexane-3,9'-fluorene]-1-one

Spiro[cyclohexane-3,9'-fluorene]-1-one

Cat. No.: B14306258
M. Wt: 248.3 g/mol
InChI Key: KAWDOUOTXGOFFP-UHFFFAOYSA-N
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Description

Spiro[cyclohexane-3,9'-fluorene]-1-one is a spirocyclic compound featuring a cyclohexane ring fused at the 3-position of a fluorene backbone with a ketone group at position 1. Its unique architecture imparts rigidity and conformational stability, making it valuable in materials science and medicinal chemistry. The compound’s synthesis often involves acid-catalyzed condensation reactions, achieving high yields (e.g., 98% using p-toluenesulfonic acid as a catalyst) . Derivatives of this scaffold are explored for applications ranging from acetylcholinesterase (AChE) inhibition to optoelectronic materials .

Properties

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

spiro[cyclohexane-3,9'-fluorene]-1-one

InChI

InChI=1S/C18H16O/c19-13-6-5-11-18(12-13)16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10H,5-6,11-12H2

InChI Key

KAWDOUOTXGOFFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC2(C1)C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[cyclohexane-3,9’-fluorene]-1-one typically involves the formation of the spiro linkage through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor, such as a fluorene derivative with a cyclohexane moiety. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of spirocyclic compounds like spiro[cyclohexane-3,9’-fluorene]-1-one may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclohexane-3,9’-fluorene]-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, leading to diverse spirocyclic derivatives .

Scientific Research Applications

Spiro[cyclohexane-3,9’-fluorene]-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[cyclohexane-3,9’-fluorene]-1-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Spiro Compounds

Structural Analogues in Medicinal Chemistry

Spiro-Cyclohexylquinazolinones
  • Structure: Combines a spirocyclohexane with a quinazolinone core.
  • Activity : Exhibits potent AChE inhibitory activity (IC₅₀ values in µM range) due to hydrogen-bonding interactions with the enzyme’s active site .
  • Synthesis: Achieved via p-TSA-catalyzed condensation of cyclohexanone and benzamide derivatives (98% yield) .
Spiro[isoindole-3,9'-xanthene] Derivatives
  • Structure : Features a spiro-linked isoindole and xanthene system.
  • Activity : Used as fluorescent probes (e.g., rhodamine derivatives) with high quantum yields .
  • Synthesis : Prepared via amination reactions (93% yield) .
  • Comparison : The xanthene moiety in these derivatives provides superior fluorescence properties, whereas the fluorene-based compound may prioritize thermal stability .
SFX-Based Hole Transport Layers (HTLs)
  • Structure : Spiro[fluorene-9,9′-xanthene] (SFX) derivatives like X60 and Spiro-OMeTAD.
  • Properties :
    • High thermal stability (>200°C) due to rigid spiro frameworks .
    • Oxygen atoms in xanthene enhance solubility and hole mobility (e.g., X60 achieves PCEs ~20% in perovskite solar cells) .
  • Comparison : Spiro[cyclohexane-3,9'-fluorene]-1-one lacks xanthene’s oxygen atoms, which may reduce solubility but improve hydrophobicity for moisture-resistant applications .
Spirobenzoanthracene-Based Dopants
  • Structure : Spiro[benzo[de]anthracene-7,9'-fluorene] derivatives (e.g., DTSBAF).
  • Properties : Used in blue phosphorescent OLEDs with high electroluminescence efficiency .
  • Comparison : The benzoanthracene extension broadens conjugation for blue emission, whereas the cyclohexane-spirofluorene system may favor charge transport due to reduced steric hindrance .

Physicochemical Properties

Property This compound Spiro-OMeTAD Spiro[isoindole-3,9'-xanthene]
Molecular Weight (g/mol) ~272 (estimated) 1,228 ~500–600
Thermal Stability (°C) >150 (predicted) >200 ~180
Solubility Moderate in polar aprotic solvents High High in DMF/DMSO
Key Application AChE inhibitors, OLEDs Solar cells Fluorescent probes

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